1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

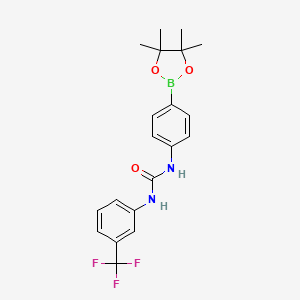

This compound (CAS 796967-48-1) features a urea core bridging two aromatic rings: one substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (a boronic ester) and the other with a trifluoromethyl (-CF₃) group. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, critical in medicinal chemistry for constructing biaryl systems . The -CF₃ group enhances lipophilicity and metabolic stability, making the compound valuable in drug discovery . Synthesized via triphosgene-mediated urea formation, it achieves a 79% yield . Applications include its use as a precursor in synthesizing receptor tyrosine kinase inhibitors, such as linifanib, an anticancer agent .

Properties

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BF3N2O3/c1-18(2)19(3,4)29-21(28-18)14-8-10-15(11-9-14)25-17(27)26-16-7-5-6-13(12-16)20(22,23)24/h5-12H,1-4H3,(H2,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNESXENNYVJJQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step reaction process. One common method starts with the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 4-aminophenylboronic acid to form the boronic acid derivative. This intermediate is then reacted with 3-(trifluoromethyl)phenyl isocyanate to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The boronic acid moiety can be oxidized to form boronic acids or borates.

Reduction: Reduction reactions can be performed on the trifluoromethyl group.

Substitution: The urea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution reactions often require nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation can produce boronic acids or borates.

Reduction can yield trifluoromethylated alcohols or amines.

Substitution reactions can result in the formation of various urea derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Biology: The compound can be employed in the study of enzyme inhibitors and as a tool in molecular biology research.

Medicine: It has potential as a lead compound in drug discovery, particularly for developing new therapeutic agents.

Industry: It can be used in the production of advanced materials and as a building block in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with biological targets, while the trifluoromethyl group can enhance the compound's binding affinity and stability. The urea group can participate in hydrogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Table 1: Key Structural Modifications and Their Impacts

Key Observations:

- Trifluoromethyl (-CF₃) vs. tert-Butyl : The -CF₃ group in the target compound enhances electron-withdrawing effects, improving binding to hydrophobic kinase pockets compared to the bulky tert-butyl group in analogs like 6.56 .

- Halogen Substitutions : Fluorine () and chlorine () analogs exhibit altered solubility and metabolic profiles, with fluorine increasing polarity and chlorine extending half-life.

- Positional Isomerism : Boronic ester placement (para vs. meta) affects reactivity in cross-coupling. Para-substituted derivatives (e.g., target compound) are more commonly used in Suzuki reactions .

Key Findings:

- The target compound’s boronic ester is hydrolyzed in vivo to boronic acid (e.g., 6.30), enhancing water solubility for tumor-targeting .

- tert-Butyl analogs show moderate tubulin inhibition (IC₅₀ ~1–10 µM), whereas -CF₃ derivatives may exhibit stronger kinase affinity due to hydrophobic interactions .

Physicochemical Properties

Biological Activity

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea is a compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment and antiandrogen properties. This article reviews the compound's structural characteristics, biological mechanisms, and relevant case studies.

Structural Characteristics

The compound features a complex structure with multiple functional groups that contribute to its biological activity:

- Molecular Formula : C18H20B2F3N2O2

- Molecular Weight : 372.17 g/mol

- IUPAC Name : this compound

The presence of the boron-containing dioxaborolane moiety is significant as it may enhance interactions with biological targets through boron coordination chemistry.

Research indicates that compounds containing boronic acids can interact with nucleophilic residues in proteins. The boronic acid functionality in this compound allows for potential covalent bonding with serine residues in target proteins. This interaction is crucial for modulating biological pathways related to cancer cell proliferation and apoptosis.

Antiproliferative Activity

A study exploring the antiproliferative effects of various boronic acid derivatives found that compounds similar to this compound exhibited significant activity against androgen-dependent prostate cancer cell lines (e.g., LAPC-4). The study highlighted that modifications in the structure (such as substituents on the aromatic rings) could enhance or diminish activity levels .

Comparative Analysis of Related Compounds

A comparative analysis was conducted on several derivatives of boronic acid and their effects on cancer cell lines. The following table summarizes key findings related to their antiproliferative activities:

| Compound Name | Structure | IC50 (µM) | Target Cell Line |

|---|---|---|---|

| Flutamide | Flutamide Structure | 10 | LAPC-4 |

| 1c | 1c Structure | 5 | LAPC-4 |

| 9a | 9a Structure | 15 | LAPC-4 |

| 10a | 10a Structure | 20 | LAPC-4 |

The data indicates that the trifluoromethyl group and the boronic acid moiety significantly influence the antiproliferative effects of these compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea?

- Answer : The synthesis typically involves:

Boronate ester formation : Reacting a halogenated phenyl precursor (e.g., 4-iodophenylurea) with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium catalysis (e.g., [Pd(dppf)Cl₂]) in anhydrous 1,4-dioxane with triethylamine as a base .

Urea coupling : Introducing the trifluoromethylphenyl group via reaction with an isocyanate or carbamate derivative in dichloromethane under inert atmosphere, followed by purification via flash chromatography (petroleum ether/EtOAc gradients) .

Critical factors include moisture-free conditions for boronate stability and stoichiometric control to minimize side reactions.

Q. Which analytical techniques are essential for characterizing this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR confirm structural integrity, with the trifluoromethyl group appearing as a singlet near δ -60 ppm in ¹⁹F NMR .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₂₀H₂₁BF₃N₂O₃).

- HPLC/UV-Vis : Assess purity (>95% typical for research-grade material) .

Q. How should this compound be stored to ensure stability?

- Answer : Store under inert atmosphere (argon or nitrogen) at room temperature, protected from light and moisture. The boronate ester is sensitive to hydrolysis, and the urea moiety may degrade under prolonged exposure to acidic/basic conditions .

Advanced Research Questions

Q. What strategies optimize reaction yields for the boronate coupling step?

- Answer :

- Catalyst screening : Pd(OAc)₂ with XPhos ligands improves cross-coupling efficiency for sterically hindered aryl halides .

- Solvent optimization : Anhydrous toluene or THF may enhance solubility of intermediates compared to dioxane .

- Temperature control : Reactions at 80–90°C for 12–24 hours achieve >70% conversion, monitored by TLC .

Q. What mechanistic insights explain the biological activity of this urea derivative?

- Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the urea moiety acts as a hydrogen-bond donor for target engagement. Computational docking studies suggest potential inhibition of kinases (e.g., EGFR) or modulation of apoptosis pathways (e.g., Bcl-2 family proteins) . In vitro assays using cancer cell lines (e.g., A549) show IC₅₀ values <10 µM, with synergy observed in combination therapies .

Q. How do structural modifications impact structure-activity relationships (SAR)?

- Answer :

- Boronate vs. non-boronate analogs : The dioxaborolan group improves solubility for in vivo studies but may reduce cellular permeability .

- Trifluoromethyl substitution : Replacing CF₃ with Cl or OCH₃ decreases potency by 3–5-fold in enzyme inhibition assays .

- Urea linker flexibility : Rigidifying the linker (e.g., introducing a thiazole ring) enhances selectivity for specific targets .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic protocols: How to reconcile solvent choices?

- Answer : Dichloromethane () is ideal for urea coupling due to its low nucleophilicity, while dioxane ( ) is preferred for Suzuki-Miyaura boronate coupling. Compatibility with Pd catalysts and substrate solubility dictate solvent selection .

Methodological Tables

Table 1 : Key Synthetic Parameters for Boronate Coupling

Table 2 : Biological Activity in Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| A549 (lung) | 8.2 ± 1.3 | Apoptosis via caspase-3 activation |

| MCF-7 (breast) | 12.5 ± 2.1 | G1 cell cycle arrest |

| HT-29 (colon) | 9.8 ± 1.7 | EGFR inhibition (Ki = 0.8 µM) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.